

In-Depth Technical Guide to the Spectroscopic Data of Timosaponin E1

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Compound of Interest

Compound Name: *Anemarsaponin E*

Cat. No.: B10799739

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For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for Timosaponin E1, a steroidal saponin isolated from the rhizomes of *Anemarrhena asphodeloides*. This plant has a long history of use in traditional medicine, and its constituent saponins are of significant interest to the scientific community for their potential therapeutic properties. While the user's original query specified "**Anemarsaponin E**," this name is not commonly found in peer-reviewed literature. It is presumed that the user was referring to a prominent saponin from *Anemarrhena*, and as such, this guide focuses on Timosaponin E1, a well-characterized compound from this plant. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and relevant biological signaling pathways.

Spectroscopic Data

The structural elucidation of Timosaponin E1 has been accomplished through extensive analysis of its NMR and MS data.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of complex natural products like Timosaponin E1.

Parameter	Value	Reference
Molecular Formula	C ₄₅ H ₇₄ O ₁₉	[1]
Ionization Mode	Positive	[1]
Observed m/z	941.4714 [M+Na] ⁺	[1]

Nuclear Magnetic Resonance (NMR) Data

1D and 2D NMR spectroscopy are indispensable for determining the complex three-dimensional structure of saponins. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a closely related furostanol saponin, Anemarsaponin P, from the same plant, recorded in pyridine-d₅. This data is presented as a representative example due to the limited availability of a complete, tabulated dataset for Timosaponin E1 in the readily accessible literature. The structural similarities between these compounds make this a valuable comparative reference.

Table 1: ¹³C NMR Data of Anemarsaponin P Aglycone and Sugar Moieties (Pyridine-d₅)[1]

Position	δC (ppm)	Position	δC (ppm)
Aglycone	Galactose		
1	37.5	1"	105.1
2	30.8	2"	81.8
3	75.3	3"	76.9
4	36.3	4"	71.9
5	42.1	5"	77.9
6	28.9	6"	62.9
7	32.7	Glucose (at C-2" of Gal)	
8	35.8	1'''	105.9
9	54.7	2'''	75.7
10	35.9	3'''	78.4
11	21.5	4'''	71.7
12	40.4	5'''	78.2
13	40.8	6'''	62.8
14	56.5	Glucose (at C-26 of Aglycone)	
15	32.1	1'	104.9
16	81.3	2'	75.5
17	63.2	3'	78.6
18	14.6	4'	71.8
19	24.1	5'	78.3
20	109.2	6'	63.0
21	11.6	Aglycone (continued)	

22	150.4	23-OCH ₃	58.1
23	73.7		
24	34.5		
25	27.1		
26	75.5		
27	17.9		

Table 2: ¹H NMR Data of Anemarsaponin P (Pyridine-d₅)[1]

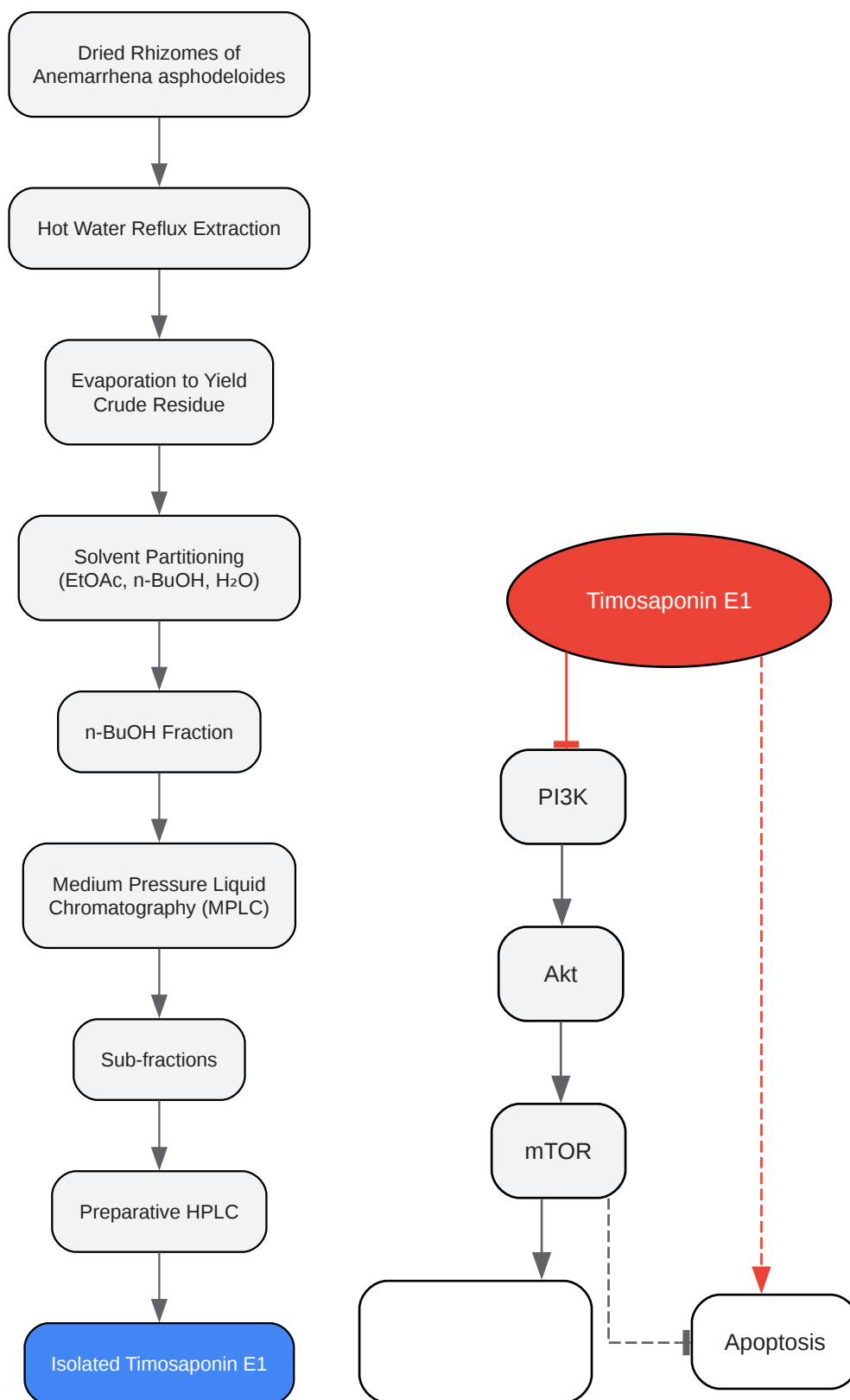
Proton	δH (ppm), Multiplicity (J in Hz)
H-18	0.66, s
H-19	0.99, s
H-21	1.73, s
H-27	1.12, d (6.8)
23-OCH ₃	3.32, s
H-1'	4.83, d (8.0)
H-1''	4.92, d (8.0)
H-1'''	5.28, d (7.6)

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of steroidal saponins from *Anemarrhena asphodeloides*.

Extraction and Isolation

A general workflow for the extraction and isolation of saponins from *Anemarrhena asphodeloides* is depicted below.



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References

- 1. benchchem.com [benchchem.com]
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